

A Comparative Analysis of the Biological Activities of Halogenated Anilines

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Compound of Interest

Compound Name: 3-chloro-N-methylaniline

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This guide provides a comparative overview of the biological activities of halogenated anilines, focusing on their cytotoxicity, enzyme inhibition properties, and antimicrobial efficacy. The inclusion of various halogen atoms (fluorine, chlorine, bromine, iodine) at different positions on the aniline ring significantly modifies their biological profiles. The data presented is compiled from various experimental studies to aid in structure-activity relationship (SAR) analysis and guide future research and development.

Comparative Cytotoxicity

Halogenated anilines exhibit a wide range of cytotoxic effects, with toxicity generally increasing with the degree of halogen substitution. The position of the halogen on the aniline ring also plays a critical role in determining its toxic potential.

Key Findings:

- **Hematotoxicity:** Chloroaniline isomers are known to be hematotoxic, inducing methemoglobinemia and hemolytic anemia.^[1] The order of potency for inducing methemoglobin formation is p-chloroaniline > m-chloroaniline > o-chloroaniline.^[1]
- **Nephrotoxicity:** Dichloroaniline (DCA) isomers are capable of inducing acute nephrotoxicity, with 3,5-DCA being the most potent isomer.^{[2][3]} The toxicity correlates with the lipophilic

properties of the isomers.[\[2\]](#) Hydroxylation of the aromatic ring in chloroanilines has been shown to increase their in vitro toxicity.[\[4\]](#)

- General Cytotoxicity: In studies comparing haloanilines to regulated disinfection byproducts, the EC50 values of haloanilines were found to be one to two orders of magnitude lower, indicating higher cytotoxicity.[\[5\]](#)

Table 1: Comparative Cytotoxicity Data for Halogenated Anilines

Compound	Test System	Endpoint	Value	Reference
o-Chloroaniline	F344/N Rats	Hematotoxicity	Least potent isomer	[1]
m-Chloroaniline	F344/N Rats	Hematotoxicity	Moderately potent isomer	[1]
p-Chloroaniline	F344/N Rats	Hematotoxicity	Most potent isomer	[1]
4-Chloroaniline	Rats	Oral LD50	300-420 mg/kg	[6]
3,5-Dichloroaniline	Fischer 344 Rats	Nephrotoxicity	Most potent DCA isomer	[2]
2,5-Dichloroaniline	Fischer 344 Rats	Nephrotoxicity	High potency DCA isomer	[2]
2,4-Dichloroaniline	Fischer 344 Rats	Nephrotoxicity	Moderate potency DCA isomer	[2]
3,4-Dichloroaniline	Javanese medaka embryos	96h-LC50	32.87 mg/L	[7]

| 2-Chloro-4-nitroaniline | Hep G2 cells | Lowest Toxic Conc. | 1 μ M |[\[5\]](#) |

Comparative Enzyme Inhibition

Halogenated anilines have been identified as inhibitors of several key enzymes, a property that is central to both their toxicological profiles and potential therapeutic applications.

Key Findings:

- Cytochrome P450 (CYP) Inhibition: Various halogenated anilines act as inhibitors of human cytochrome P450 enzymes, particularly CYP2E1.[\[8\]](#) The inhibitory activity is enhanced by chlorine and bromine substitution more than fluorine. Dihalogen substitution at the meta and para positions results in the most potent inhibition.[\[8\]](#)
- Adenylate Cyclase Inhibition: The antimicrobial and antibiofilm activities of certain halogenated anilines, such as 4-bromo-3-chloroaniline and 3,5-dibromoaniline, are linked to the downregulation of adenylate cyclase genes (cyaA and crp), suggesting inhibition of this enzyme's activity is a primary mode of action.[\[9\]](#)[\[10\]](#)[\[11\]](#)
- Other Enzymes: Fluoroalanine derivatives, which are structurally related to halogenated anilines, have been shown to inhibit O-acetylserine sulfhydrylase, an enzyme involved in L-cysteine biosynthesis in bacteria, highlighting a potential strategy for antibiotic development.[\[12\]](#)

Table 2: Comparative Enzyme Inhibition Data for Halogenated Anilines

Compound	Target Enzyme	Endpoint	Value	Reference
3,4-Dichloroaniline	Human CYP2E1	IC50	8.0 μ M	[8]
3,5-Dichloroaniline	Human CYP2E1	IC50	9.2 μ M	[8]
4-Bromo-3-chloroaniline	Adenylate Cyclase (UPEC)	Mechanism	Downregulation of cyaA/crp genes	[10] [11]

| 3,5-Dibromoaniline | Adenylate Cyclase (UPEC) | Mechanism | Downregulation of cyaA/crp genes |[\[10\]](#)[\[11\]](#) |

Comparative Antimicrobial Activity

The introduction of halogens is a known strategy to enhance the bioactivity of organic compounds, and halogenated anilines have demonstrated broad-spectrum antimicrobial and antibiofilm properties.[9][13]

Key Findings:

- Structure-Activity Relationship: 3D-QSAR analysis reveals that halogenation at the 3rd and 4th positions of the aniline ring is favorable for both antimicrobial and antibiofilm activities against uropathogenic *E. coli* (UPEC).[9][10]
- Potency: Compounds like 3,5-dibromoaniline and 2-iodo-4-trifluoromethylaniline have shown significant activity against UPEC, ESKAPE pathogens, and *Vibrio* species.[10][13][14]
- Mechanism: The antimicrobial effect is linked to the inhibition of key virulence factors, including motility, curli production, and biofilm formation, likely stemming from the inhibition of the adenylate cyclase pathway.[9][10][11] Trifluoro-anilines have also been shown to cause bacterial membrane disruption.[13][14]

Table 3: Comparative Antimicrobial and Antibiofilm Activity of Halogenated Anilines

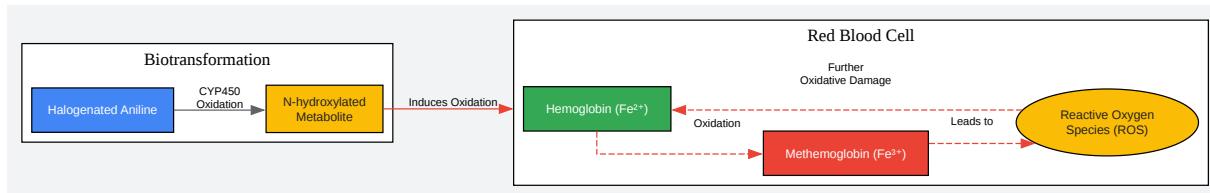
Compound	Target Organism	MIC (μ g/mL)	Biofilm IC50 (μ g/mL)	Reference
4-Bromo-3-chloroaniline	Uropathogenic <i>E. coli</i>	200	10	[10][11]
3,5-Dibromoaniline	Uropathogenic <i>E. coli</i>	100	10	[10][11]
2-Iodo-4-trifluoromethylaniline	Vibrio parahaemolyticus	50	-	[13][14]
4-Amino-3-chloro-5-nitrobenzotrifluoride	Vibrio parahaemolyticus	100	-	[13][14]
3,5-Dibromoaniline	Vibrio vulnificus	100	-	[14]

| 3-Chloro-4-iodoaniline | Vibrio vulnificus | 125 | - | [14] |

Visualizing Mechanisms and Protocols

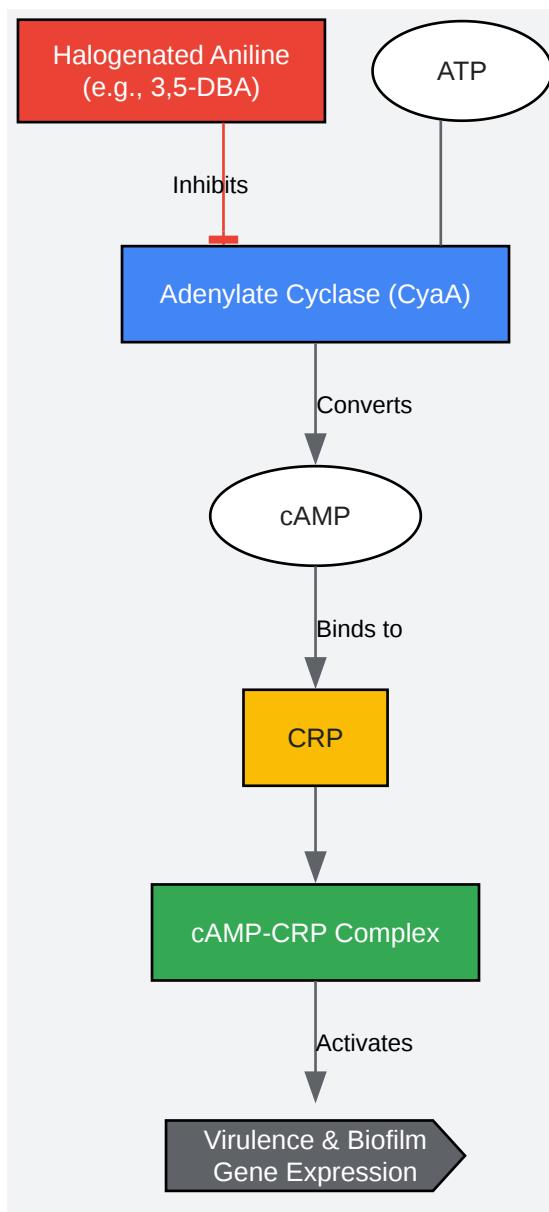
Mechanisms of Action

The biological activities of halogenated anilines are underpinned by several mechanisms. Their hematotoxicity is primarily driven by the formation of methemoglobin, leading to oxidative stress. Their antimicrobial effects, particularly in UPEC, have been linked to the disruption of the adenylate cyclase signaling pathway.



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Caption: Proposed pathway for methemoglobin formation induced by halogenated anilines.



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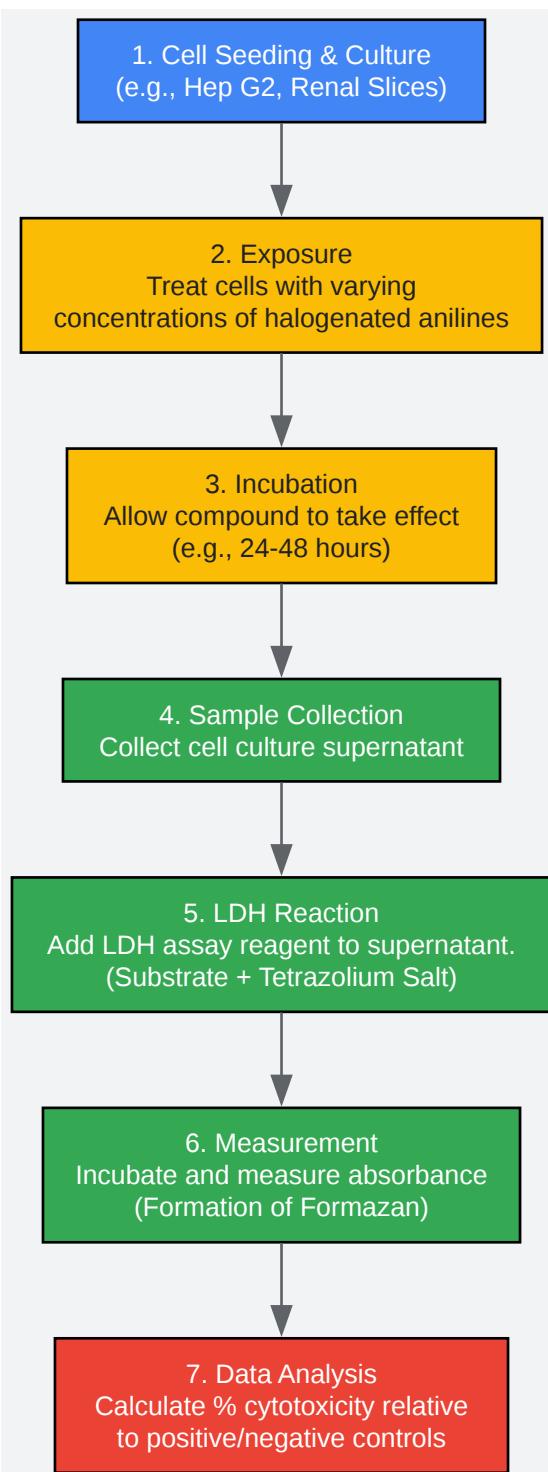
Caption: Inhibition of the adenylate cyclase pathway in UPEC by halogenated anilines.

Experimental Protocols

The following are summarized methodologies for key experiments used to determine the biological activities of halogenated anilines.

In Vitro Cytotoxicity Assessment (LDH Leakage Assay)

This protocol assesses cytotoxicity by measuring the leakage of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.



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